1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is a compound that belongs to the class of nitrogen-rich heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. This reaction is carried out in dry acetonitrile at low temperatures under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures while ensuring safety and efficiency in handling reactive intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other nitrogen-rich heterocycles.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Explored as a component in energetic materials due to its high energy content.
Mechanism of Action
The mechanism of action of 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide involves interactions with molecular targets such as enzymes or receptors. The nitro group and triazole ring play crucial roles in these interactions, potentially leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one: Another nitrogen-rich heterocycle with similar energetic properties.
1-Amino-3-nitro-1H-1,2,4-triazole: A precursor in the synthesis of various nitrogen-rich compounds.
Uniqueness
1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is unique due to its combination of a triazole ring and a pyrazole ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[(3-nitro-1,2,4-triazol-1-yl)methyl]pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N8O3/c8-10-6(16)5-1-2-13(11-5)4-14-3-9-7(12-14)15(17)18/h1-3H,4,8H2,(H,10,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQOECPLXQRMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)NN)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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